Orbutopril
Overview
Description
Orbutopril is a biochemical compound with the molecular formula C18H30N2O5 . It has an average mass of 354.441 Da and a monoisotopic mass of 354.215485 Da . The compound contains a total of 55 atoms, including 30 Hydrogen atoms, 18 Carbon atoms, 2 Nitrogen atoms, and 5 Oxygen atoms .
Physical And Chemical Properties Analysis
Orbutopril has several physical and chemical properties associated with its molecular structure. It has a specific molecular weight, and its composition includes Carbon, Hydrogen, Nitrogen, and Oxygen . Detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources .Scientific Research Applications
Drug Development and Bioavailability : The ORBIS project, aimed at improving drug development efficiency and addressing issues of poor drug bioavailability, can be relevant to understanding the development process of drugs like Orbutopril (Lulek et al., 2020).
Pharmacokinetics and Metabolism : The role of pharmacokinetics and metabolism in drug discovery, with a potential focus on compounds like Orbutopril, highlights the importance of these processes in the development and efficacy of new drugs (Lin & Lu, 1997).
Community-Based Participatory Research (CBPR) : This approach in health research, which includes drug development, emphasizes understanding factors influencing health and illness, potentially contributing to more effective applications of drugs like Orbutopril (Horowitz et al., 2009); (Balazs & Morello-Frosch, 2013).
Genetic Polymorphisms and Drug Responsiveness : Studies on polymorphisms in genes, like the A(816)C polymorphism in the carboxylesterase gene, and their effects on drug responsiveness (e.g., to imidapril) can provide insights into individual variations in response to drugs such as Orbutopril (Geshi et al., 2005).
Drug Delivery Challenges in Ophthalmology : Research on the challenges of drug delivery in ophthalmology, although not directly mentioning Orbutopril, can inform the development of delivery systems for similar drugs (Urtti, 2006).
Research Process in Scientific Developments : The research process, including for pharmaceuticals, is crucial for addressing social concerns and technological developments, which can be applicable to Orbutopril research (Schuurbiers & Fisher, 2009).
Feature Descriptor Analysis in Object Recognition : A study on the hybridization of feature descriptors, though not directly related to Orbutopril, demonstrates the importance of innovative approaches in various fields, including pharmacology (Bansal et al., 2021).
PET in Drug Research : PET imaging, a tool for assessing pharmacokinetics and pharmacodynamics, contributes significantly to drug development and understanding molecular mechanisms, which can be relevant for Orbutopril research (Fowler et al., 1999).
Safety And Hazards
properties
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxohexan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O5/c1-4-6-10-15(20(26)27-5-2)21-13(3)18(23)22-16-11-8-7-9-14(16)12-17(22)19(24)25/h13-17,21H,4-12H2,1-3H3,(H,24,25)/t13-,14-,15-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSKUIUGMBVARI-WOYTXXSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Orbutopril | |
CAS RN |
108391-88-4 | |
Record name | 1H-Indole-2-carboxylic acid, 1-[2-[[1-(ethoxycarbonyl)pentyl]amino]-1-oxopropyl]octahydro-, [2S-[1[R*(R*)],2α,3aβ,7aβ]]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108391-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orbutopril [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108391884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ORBUTOPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFJ8659TQP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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